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Compound of Interest

Compound Name: 1,2-Epoxypentane

Cat. No.: B089766

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic and physical
properties of 1,2-Epoxypentane (CAS No. 1003-14-1). Due to the limited availability of direct
experimental data for some core thermodynamic properties, this document details established
experimental and computational methodologies for their determination, drawing upon
established protocols for similar epoxide compounds.

Physicochemical Properties of 1,2-Epoxypentane

Quantitative data for the physical properties of 1,2-Epoxypentane are summarized in the
tables below. These values have been compiled from various chemical and safety data

sources.

Table 1: General and Physical Properties of 1,2-Epoxypentane
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Property Value Source(s)
Molecular Formula CsH100 [1]
Molecular Weight 86.13 g/mol [1]
Appearance Colorlfess. to almost colorless 2]
clear liquid
Boiling Point 89-90 °C at 750 mmHg [1]
Density 0.83 g/mL at 25 °C [1]
Refractive Index n20/D 1.396 [1]
Flash Point -5 °C (23 °F) - closed cup [1]
Water Solubility 23 g/lLat 20 °C [2]

Table 2: Vapor Pressure of 1,2-Epoxypentane

Temperature (°C) Pressure (mmHg) Pressure (hPa) Source(s)
20 52.5 70 [2]
25 57.0 - [3]

Core Thermodynamic Properties: Experimental
Determination and Computational Estimation

Direct experimental values for the enthalpy of formation (AHf°), standard entropy (S°), and heat
capacity (Cp) of 1,2-Epoxypentane are not readily available in the reviewed literature.
However, established experimental and computational methods can be employed to determine
these crucial parameters.

Experimental Protocols

The gas-phase enthalpy of formation can be determined by measuring the condensed-phase
heat of reduction of the epoxide to the corresponding alcohol, followed by a determination of
the heat of vaporization.[4]
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Experimental Workflow for Enthalpy of Formation

Reaction Calorimetry (Condensed Phase)

Ebulliometry (Heat of Vaporization)

React 1,2-Epoxypentane (liquid) with LIEt3BH in Triglyme

Dissolve 1-Pentanol (liquid) in the same reaction medium Measure Boiling Point of 1,2-Epoxypentane at various pressures

Measure Enthalpy of Reaction (AHr1)

Measure Enthalpy of Reaction (AHr2) Fit data to Clausius-Clapeyron equation

Calculate Condensed-Phase Heat of Reduction (AHred) = AHr1 - AHr2

Calculate Heat of Vaporization (AHv)

Gas-Phase Enthalpy of Formation\Calculation

Obtain Literature Value for AHf*(g) of 1-Pentanol

Calculate Gas-Phase Heat of Reduction

AHred(g) = AHred(cond) + AHv(epoxide) - AHv(alcohol)

N/

Calculate AHf°(g) of 1,2-Epoxypentane
AHf°(g, epoxide) = AHf°(g, alcohol) + AHred(g)

Click to download full resolution via product page

Caption: Workflow for determining the gas-phase enthalpy of formation.
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Detailed Methodology:
e Reaction Calorimetry:

o A solution of lithium triethylborohydride (LiEtsBH) in triethylene glycol dimethyl ether
(triglyme) is placed in a reaction calorimeter maintained at a constant temperature (e.g.,
25.1 °C).[4]

o A known amount of pure liquid 1,2-Epoxypentane is introduced, and the enthalpy of the
reduction reaction to form the lithium salt of 1-pentanol is measured (AHr1).[4]

o In a separate experiment, a known amount of pure liquid 1-pentanol is added to the same
reaction medium, and the enthalpy of its reaction to form the same solvated lithium salt is
measured (AHr2).[4]

o The condensed-phase heat of reduction (AHred) is the difference between these two
values (AHrl - AHr2).[4]

e Ebulliometry:

o The boiling point of 1,2-Epoxypentane is measured at various pressures using an
ebulliometer.

o The data are fitted to the Clausius-Clapeyron equation to determine the heat of
vaporization (AHv) at a standard temperature.

The heat capacity and, subsequently, the standard entropy of 1,2-Epoxypentane can be
determined using calorimetric methods.

o Heat Capacity (Cp): Differential Scanning Calorimetry (DSC) can be used to measure the
heat capacity of 1,2-Epoxypentane in the liquid phase as a function of temperature. The
sample is subjected to a controlled temperature program, and the heat flow required to
change its temperature is compared to that of a known standard.

o Standard Entropy (S°): The standard entropy can be determined by measuring the heat
capacity from near absolute zero to the standard temperature (298.15 K) and integrating
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Cp/T with respect to T. This requires adiabatic calorimetry measurements at low
temperatures.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for
estimating the thermodynamic properties of 1,2-Epoxypentane.

Logical Relationship of Computational Methods
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Molecular Structure of
1,2-Epoxypentane

Ab Initio / DFT Methods Group Contribution Methods (GCM)

Solve Schrédinger Equation Approximations Deconstruct Molecule into Functional Groups Sum Pre-defined Group Enthalpy Values

Frequency Calculation Calculate Electronic Energy (E)

Zero-Point Vibrational Energy (ZPVE)
and Thermal Corrections (Htrans, Hrot, Hvib)

Estimated Enthalpy of Formation (AHf°)

Click to download full resolution via product page

Caption: Computational approaches for estimating the enthalpy of formation.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate
the electronic structure of molecules.
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o Methodology: The geometry of the 1,2-Epoxypentane molecule is optimized to find its
lowest energy conformation. A frequency calculation is then performed at the optimized
geometry.

o Outputs: From these calculations, the electronic energy (E), zero-point vibrational energy
(ZPVE), and thermal corrections to enthalpy can be obtained. The gas-phase enthalpy of
formation can then be calculated using an appropriate isodesmic or atomization reaction
scheme.

Group contribution methods are empirical estimation techniques that calculate thermodynamic
properties by summing the contributions of the individual functional groups that constitute the
molecule.

e Methodology: The 1,2-Epoxypentane molecule is broken down into its constituent groups
(e.g., -CHs, -CH2-, and the epoxy ring group).

» Calculation: The standard enthalpy of formation is estimated by summing the predefined
enthalpy values for each group. The Joback method is a well-known example of a group
contribution method for estimating various thermodynamic properties.[5]

Signaling Pathways and Reactivity

As a simple epoxide, 1,2-Epoxypentane is not known to be involved in specific biological
signaling pathways. Its primary relevance in a biological context is its reactivity as an
electrophile, which can lead to reactions with nucleophilic biomolecules. This reactivity is a
general characteristic of epoxides and is the basis for their use as chemical intermediates and
their potential toxicity.

Conclusion

This guide provides a summary of the known physical properties of 1,2-Epoxypentane and
outlines the established experimental and computational methodologies for determining its core
thermodynamic properties. For researchers and professionals in drug development and other
scientific fields, the detailed protocols for reaction calorimetry, ebulliometry, and computational
modeling serve as a practical framework for obtaining the necessary thermodynamic data for
this compound. The provided workflows and diagrams offer a clear visual representation of the
steps involved in these determinations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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